

Microbial Production of Verbascoside in *E. coli*: Application Notes and Protocols

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Compound Focus: Verbascoside

CAS No.: 61276-17-3

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Introduction

Verbascoside (also known as acteoside) is a **phenylethanoid glycoside** (PhG) with **diverse pharmacological activities**, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective properties [1]. This compound naturally occurs in numerous plant species but typically in **low concentrations**, making extraction economically challenging and environmentally unsustainable [2]. The **complete biosynthetic pathway** of **verbascoside** has recently been elucidated, enabling its heterologous production in engineered microbial hosts [2] [3].

The successful **reconstitution of the verbascoside pathway** in *Escherichia coli* represents a significant advancement in **sustainable production** methods for this valuable compound [2] [4]. This application note provides detailed protocols and strategic approaches for achieving high-yield production of **verbascoside** in *E. coli*, offering researchers a reliable framework for implementing this platform.

Biosynthetic Pathway Reconstruction

Pathway Overview and Key Enzymes

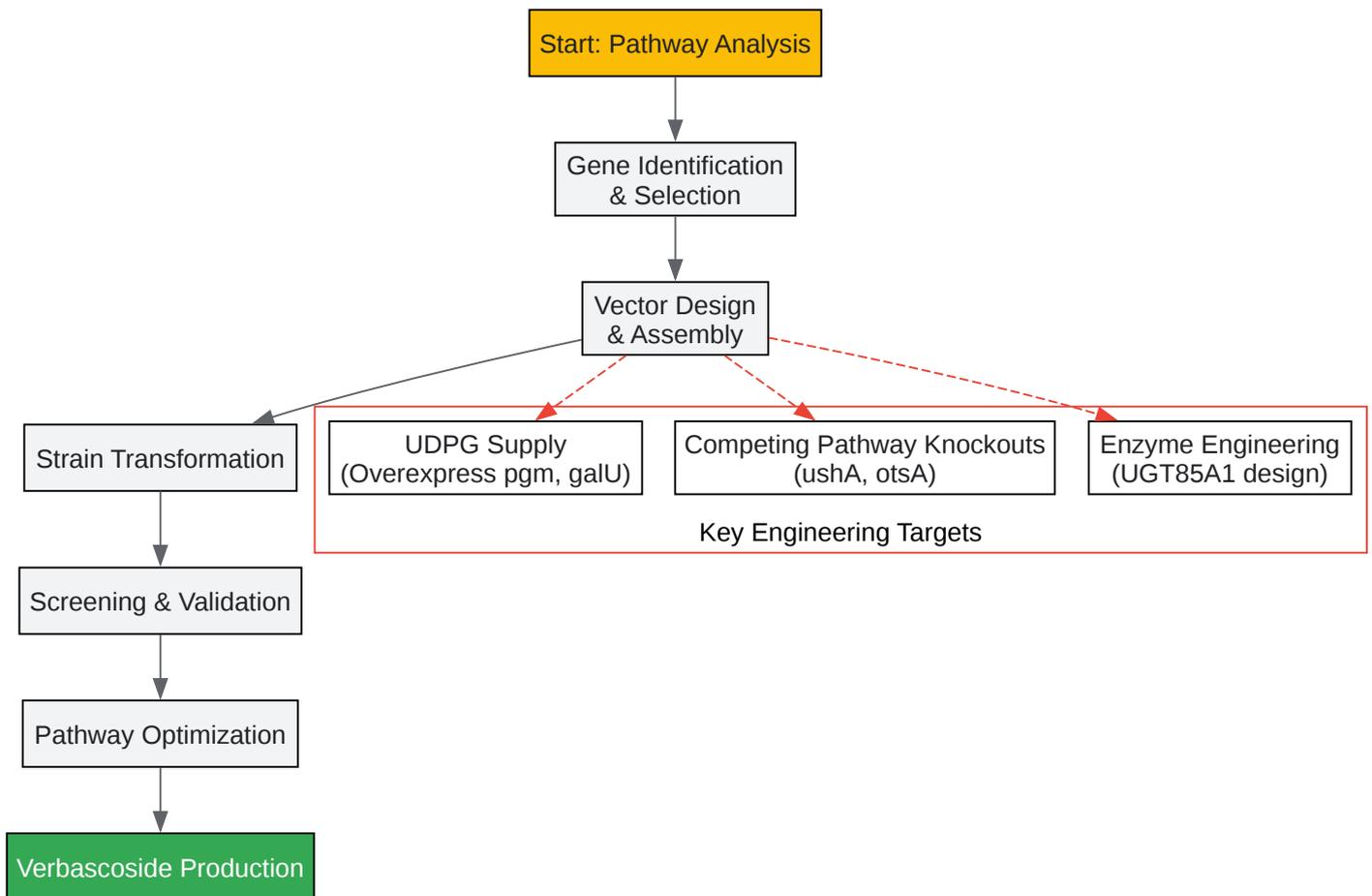
The **verbascoside** biosynthetic pathway can be divided into **four interconnected branches** that converge to form the final molecule. The complete pathway involves **multiple enzymatic steps** originating from the aromatic amino acids phenylalanine and tyrosine [1]. **Key discoveries** include the identification of two previously missing enzymes: a **BAHD acyltransferase** (SHCT) that catalyzes the regioselective acylation of salidroside to form osmanthuside A, and a **CYP98 hydroxylase** (OBH) that catalyzes meta-hydroxylations of osmanthuside B to complete **verbascoside** biosynthesis [2] [3].

Table 1: Key Enzymes in **Verbascoside** Biosynthetic Pathway

Enzyme Class	Gene Name	Function in Pathway	Source Organism
Glycosyltransferase	UGT85A1	Catalyzes glycosylation of hydroxytyrosol	Plant-derived
Glycosyltransferase	UGT85AF8	First glycosylation of tyrosol to form salidroside	<i>Ligustrum robustum</i>
BAHD Acyltransferase	SHCT	Acylation of salidroside to form osmanthuside A	Multiple Lamiales species
Cytochrome P450	OBH	Meta-hydroxylation of osmanthuside B to form verbascoside	Multiple Lamiales species
Rhamnosyltransferase	UGT79G7	Converts osmanthuside A to osmanthuside B	<i>Ligustrum robustum</i>

Pathway Engineering Workflow

The following diagram illustrates the logical workflow for reconstructing the **verbascoside** biosynthetic pathway in *E. coli*:



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Strain Engineering Protocols

Host Strain Selection and Preparation

E. coli BL21(DE3) is recommended as the host strain due to its **well-characterized genetics** and **high protein expression** capabilities [5]. The strain should be made chemically competent using standard calcium chloride methods or commercial competence kits.

Protocol: Preparation of Chemically Competent *E. coli* BL21(DE3)

- Inoculate a single colony of BL21(DE3) in 5 mL LB medium and grow overnight at 37°C with shaking (200 rpm).
- Dilute the overnight culture 1:100 in 100 mL fresh LB medium and grow at 37°C with shaking until OD600 reaches 0.4-0.6.
- Chill the culture on ice for 30 minutes and harvest cells by centrifugation at 4,000 × g for 10 minutes at 4°C.
- Gently resuspend the pellet in 40 mL of ice-cold 0.1 M CaCl₂ and incubate on ice for 30 minutes.
- Harvest cells by centrifugation as before and resuspend in 8 mL of ice-cold 0.1 M CaCl₂ containing 15% glycerol.
- Aliquot 100 µL into pre-chilled microcentrifuge tubes and store at -80°C until use.

Genetic Construct Assembly

The **verbascoside** pathway requires **multiple expression vectors** or a **single multi-gene construct**. The following strategy has proven effective:

Protocol: Vector Assembly for Pathway Expression

- **Obtain codon-optimized genes** for plant-derived enzymes (SHCT, OBH, UGTs) through gene synthesis.
- **Clone individual genes** into compatible expression vectors (e.g., pET series) with strong, inducible promoters (T7/lac).
- **Assemble transcriptional units** in a stepwise fashion, ensuring each gene has appropriate ribosomal binding sites.
- **Include selection markers** (antibiotic resistance) for maintaining plasmids during cultivation.
- **Verify all constructs** by restriction digestion and Sanger sequencing before transformation.

Metabolic Engineering for Cofactor Balancing

Enhanced **verbascoside** production requires **optimization of UDP-glucose (UDPG) supply**, a crucial glycosylation cofactor [6].

Protocol: Enhancing UDPG Supply

- **Overexpress phosphoglucomutase (pgm) and UDP-glucose pyrophosphorylase (galU)** to enhance UDPG biosynthesis.
- **Knock out endogenous genes** *ushA* and *otsA* to reduce UDPG consumption [6].
- **Implement CRISPR-Cas9** for precise gene knockouts following established protocols for *E. coli*.
- **Verify knockout strains** by PCR and phenotypic characterization.

Fermentation Optimization

Medium Composition and Culture Conditions

Table 2: Standard Fermentation Conditions for **Verbascoside** Production

Parameter	Optimal Condition	Notes
Basal Medium	M9 Minimal Medium	Supplemented with appropriate carbon sources
Carbon Source	Glycerol (20 g/L)	With optimized feeding strategy
Nitrogen Source	Ammonium Sulfate (2 g/L)	Or complex nitrogen sources
Inducer	IPTG (0.1-0.5 mM)	Added at mid-log phase
Temperature	30°C	Post-induction
pH	7.0	Maintained with buffer or controlled fermentation
Oxygenation	200 rpm shaking	Or dissolved oxygen >30% in bioreactors

Fed-Batch Fermentation Protocol

High-density fermentation significantly improves **verbascoside** titers. The following protocol achieved **5837.2 mg/L** in a 5 L fermenter [6].

Protocol: Fed-Batch Fermentation in Bioreactor

- **Inoculum preparation:** Grow seed culture overnight in LB medium with appropriate antibiotics at 37°C with shaking.
- **Bioreactor inoculation:** Transfer seed culture to fermenter containing basal medium to initial OD600 of 0.1.
- **Batch phase:** Allow cells to grow until carbon source is nearly depleted (approximately 12-16 hours).
- **Fed-batch phase:** Initiate exponential feeding of carbon source (glycerol or glucose) to maintain growth rate.
- **Induction:** Add IPTG to 0.1 mM when OD600 reaches 30-40.
- **Post-induction:** Reduce temperature to 30°C and continue feeding at reduced rate for 48-72 hours.
- **Harvest:** Collect samples periodically for analysis and harvest cells when **verbascoside** production plateaus.

Precursor Feeding Strategies

Feeding precursors can significantly enhance **verbascoside** production. Studies have shown that **phenylalanine feeding** at 1.5 g/L effectively increases production [7].

Protocol: Precursor Feeding Optimization

- **Prepare stock solutions** of tyrosine and phenylalanine (100× concentrated) in sterile water.
- **Filter-sterilize** using 0.22 µm filters.
- **Add to cultures** at the time of induction or throughout the production phase.
- **Test concentrations** ranging from 0.5-2.5 g/L to determine optimal levels for specific strains.
- **Monitor precursor consumption** and product formation to determine feeding kinetics.

Analytical Methods

Metabolite Extraction and Analysis

Protocol: Verbascoside Extraction from Culture Broth

- **Harvest cells** by centrifugation at 10,000 × g for 10 minutes.
- **Resuspend cell pellet** in 80% methanol (1:5 ratio, weight:volume).
- **Sonicate** on ice for 15 minutes (30 seconds pulses with 30 seconds intervals).
- **Centrifuge** at 15,000 × g for 15 minutes to remove cell debris.

- **Collect supernatant** and evaporate under reduced pressure.
- **Resuspend dried extract** in HPLC mobile phase for analysis.

HPLC Analysis Protocol

Verbascoside quantification can be performed using the following HPLC method:

Protocol: HPLC Analysis Conditions

- **Column:** C18 reverse-phase column (250 × 4.6 mm, 5 μm)
- **Mobile Phase:** A: 0.1% Formic acid in water; B: Acetonitrile
- **Gradient:** 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-95% B
- **Flow Rate:** 1.0 mL/min
- **Detection:** UV at 330 nm
- **Injection Volume:** 10-20 μL
- **Column Temperature:** 30°C
- **Run Time:** 35 minutes

Growth and Productivity Assessment

Protocol: Monitoring Bacterial Growth and Metabolite Production

- **Measure OD600** at regular intervals to monitor growth kinetics.
- **Calculate specific growth rate** (μ) during exponential phase: $\mu = (\ln OD_2 - \ln OD_1) / (t_2 - t_1)$
- **Determine verbascoside titer** using HPLC analysis with standard curve.
- **Calculate productivity:** Volumetric productivity (mg/L/h) = Titer/Time
- **Assess yield** on carbon source: $Y_{p/s}$ (mg/g) = **Verbascoside** produced/Carbon source consumed

Troubleshooting Guide

Table 3: Common Issues and Solutions in **Verbascoside** Production

Problem	Potential Causes	Solutions
Low verbascoside titer	Inefficient glycosylation	Enhance UDPG supply; engineer glycosyltransferases

Problem	Potential Causes	Solutions
Poor cell growth after induction	Metabolic burden	Optimize induction timing; use weaker promoters
Incomplete conversion of intermediates	Insufficient enzyme activity	Screen enzyme variants; optimize expression levels
Unwanted byproducts	Competing pathways	Knock out competing enzymes; optimize medium
Strain instability	Plasmid loss	Use stable plasmids; increase antibiotic selection

Conclusion and Future Perspectives

The microbial production of **verbascoside** in engineered *E. coli* represents a **sustainable alternative** to plant extraction. The protocols outlined in this application note provide a **comprehensive framework** for establishing **verbascoside** production in research laboratories. Future efforts should focus on **further enzyme engineering**, **dynamic pathway regulation**, and **scale-up optimization** to improve titers and economic viability. The successful implementation of these strategies will facilitate the **commercial production** of **verbascoside** and related phenylethanoid glycosides for pharmaceutical and food applications.

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To cite this document: Smolecule. [Microbial Production of Verbascoside in E. coli: Application Notes and Protocols]. Smolecule, [2026]. [Online PDF]. Available at:
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